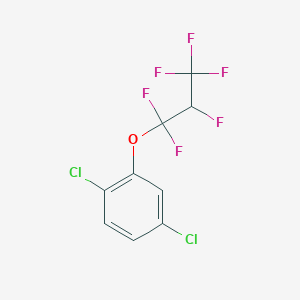
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a chemical compound with the molecular formula C9H4Cl2F6O. It is characterized by a benzene ring substituted with two chlorine atoms and a hexafluoropropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene typically involves the reaction of 1,4-dichlorobenzene with hexafluoropropylene oxide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or sodium amide (NaNH2).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of chloro-substituted benzene derivatives.
Substitution: Substitution reactions can produce a variety of substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated molecules.
Biology: It can be employed as a fluorescent probe in biological imaging studies due to its unique optical properties.
Industry: It is used in the production of advanced materials, such as fluoropolymers, which have applications in various industrial sectors.
Mécanisme D'action
The mechanism by which 1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene can be compared with other similar compounds, such as 1,4-dichloro-2-(2H-hexafluoropropoxy)benzene and 1,4-dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)-5-nitrobenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
1026364-35-1 |
|---|---|
Formule moléculaire |
C9H4Cl2F6O |
Poids moléculaire |
313.02 g/mol |
Nom IUPAC |
1,4-dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene |
InChI |
InChI=1S/C9H4Cl2F6O/c10-4-1-2-5(11)6(3-4)18-9(16,17)7(12)8(13,14)15/h1-3,7H |
Clé InChI |
YNXYLOSBSOCELW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


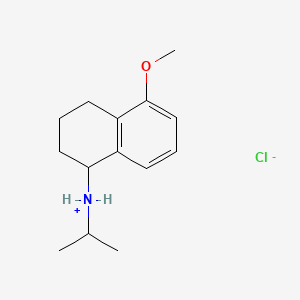



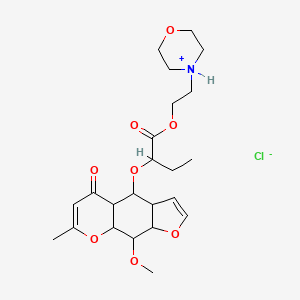


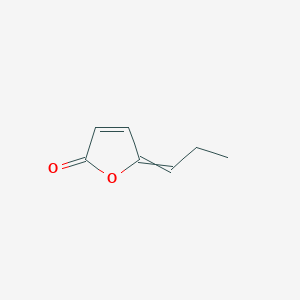

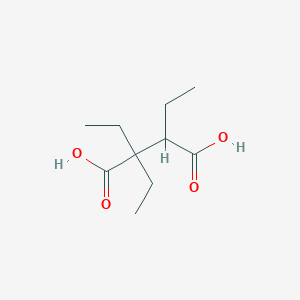
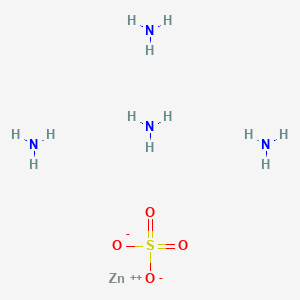
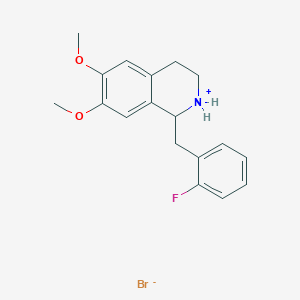
![diethyl-[2-[(2,4,6-trichlorophenyl)carbamoyloxy]ethyl]azanium;chloride](/img/structure/B15343840.png)

